molecular formula C14H25NOS B2571685 N,N-diethyladamantane-1-sulfinamide CAS No. 306278-22-8

N,N-diethyladamantane-1-sulfinamide

Cat. No. B2571685
CAS RN: 306278-22-8
M. Wt: 255.42
InChI Key: GJONQXIAWRHKKV-UHFFFAOYSA-N
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Description

N,N-diethyladamantane-1-sulfinamide is a chemical compound with the formula C14H25NOS and a molecular weight of 255.42 .


Synthesis Analysis

The synthesis of sulfonimidates, which includes N,N-diethyladamantane-1-sulfinamide, has been explored in various studies . The synthesis process often involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals . This method has emerged as a highly useful approach for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step . It’s worth noting that this strategy does not require additional pre-functionalization and de-functionalization steps, which considerably streamlines synthetic routes and substantially reduces waste generation .


Molecular Structure Analysis

Sulfonimidates, including N,N-diethyladamantane-1-sulfinamide, are sulfur(VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . The crystal structures of six adamantane derivatives of sulfonamides have been determined by X-ray diffraction .

Mechanism of Action

Sulfonamides, including N,N-diethyladamantane-1-sulfinamide, are known to bind to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and Zn(II) in the active site of carbonic anhydrase . They are competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Future Directions

The future directions in the research of N,N-diethyladamantane-1-sulfinamide and similar compounds seem to focus on the development of efficient, environmentally friendly, and economic processes for their preparation . This includes the exploration of oxidative coupling of thiols and amines as a method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step . The potential of these compounds in drug design and discovery programs also presents a promising direction for future research .

properties

IUPAC Name

N,N-diethyladamantane-1-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NOS/c1-3-15(4-2)17(16)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJONQXIAWRHKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyladamantane-1-sulfinamide

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